tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate
Overview
Description
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.354 g/mol . It is used primarily in scientific research and is known for its role as an intermediate in the synthesis of various biologically active compounds.
Preparation Methods
The synthesis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the pyrazine ring and subsequent coupling with the diazepane moiety under specific reaction conditions. Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . It serves as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. Its unique structure allows it to be used in the development of new drugs and therapeutic agents. Additionally, it is used in the study of molecular interactions and mechanisms of action in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique pyrazine ring in this compound distinguishes it from other compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-7-17(9-10-18)12-11-15-5-6-16-12/h5-6,11H,4,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDJNNSQOUPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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